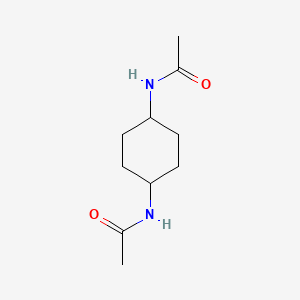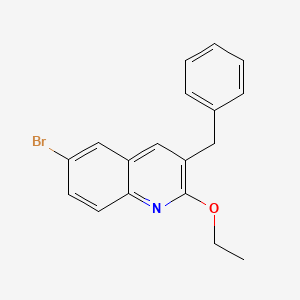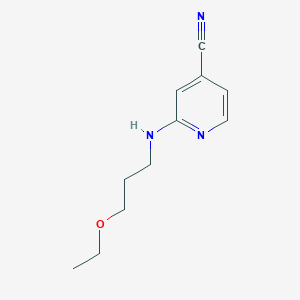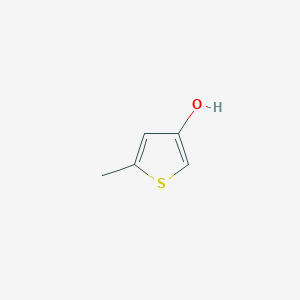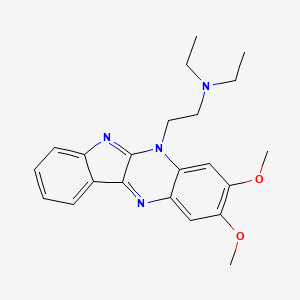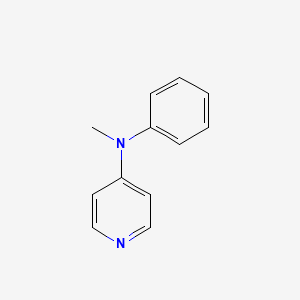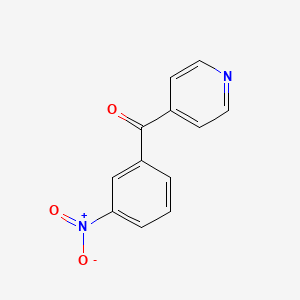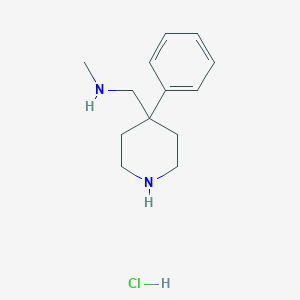
Tert-butyl (4-(3-formylpyridin-4-yl)-3-methoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (4-(3-formylpyridin-4-yl)-3-methoxyphenyl)carbamate is an organic compound with a complex structure that includes a pyridine ring, a formyl group, and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-(3-formylpyridin-4-yl)-3-methoxyphenyl)carbamate typically involves multiple steps. One common method starts with the protection of the amino group on the pyridine ring using di-tert-butyl dicarbonate. This is followed by the introduction of the formyl group through a formylation reaction. The methoxyphenyl group is then introduced via a coupling reaction. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Strict control of reaction conditions, such as temperature, pressure, and pH, is essential to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (4-(3-formylpyridin-4-yl)-3-methoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the hydroxymethyl derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
Tert-butyl (4-(3-formylpyridin-4-yl)-3-methoxyphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl (4-(3-formylpyridin-4-yl)-3-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (3-formylpyridin-4-yl)carbamate
- Tert-butyl (2-chloropyridin-4-yl)carbamate
- Tert-butyl (4-formylpyridin-3-yl)carbamate
Uniqueness
Tert-butyl (4-(3-formylpyridin-4-yl)-3-methoxyphenyl)carbamate is unique due to the presence of both a formyl group and a methoxyphenyl group, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C18H20N2O4 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
tert-butyl N-[4-(3-formylpyridin-4-yl)-3-methoxyphenyl]carbamate |
InChI |
InChI=1S/C18H20N2O4/c1-18(2,3)24-17(22)20-13-5-6-15(16(9-13)23-4)14-7-8-19-10-12(14)11-21/h5-11H,1-4H3,(H,20,22) |
Clé InChI |
KYGQUBFDVSLRLC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C2=C(C=NC=C2)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





